molecular formula C21H18O3 B322354 2-Methoxyphenyl diphenylacetate

2-Methoxyphenyl diphenylacetate

Cat. No.: B322354
M. Wt: 318.4 g/mol
InChI Key: LSFZZWRTRCMTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyphenyl diphenylacetate (IUPAC name: 2-methoxyphenyl 2,2-diphenylacetate) is an ester derivative of diphenylacetic acid, characterized by a 2-methoxyphenyl group esterified to the diphenylacetate backbone . Synonyms include benzeneacetic acid, 2-methoxyphenyl ester and 2-methoxyphenyl phenylacetate . This compound is notable for its aromatic substitution pattern, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

(2-methoxyphenyl) 2,2-diphenylacetate

InChI

InChI=1S/C21H18O3/c1-23-18-14-8-9-15-19(18)24-21(22)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3

InChI Key

LSFZZWRTRCMTKV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenylacetate Derivatives

Diphenylglycolic Acid (Benzilic Acid)
  • Structure : 2-Hydroxy-2,2-diphenylacetic acid (CAS RN: 76-93-7).
  • Key Differences : Replaces the 2-methoxyphenyl ester with a hydroxyl group.
  • Properties : Higher acidity due to the carboxylic acid group, enabling salt formation (e.g., sodium salts). Used in organic synthesis as a precursor for esters and amides .
  • Reactivity : The hydroxyl group participates in hydrogen bonding, affecting solubility and crystallization behavior, unlike the methoxy group in the target compound .
Methyl 2-Phenylacetoacetate
  • Structure : Methyl ester of α-acetylphenylacetic acid (CAS RN: 16648-44-5).
  • Key Differences : Incorporates an acetyl group adjacent to the phenylacetate moiety.
  • Properties: The β-ketoester group enhances reactivity in Claisen condensations and enolate formation. Widely used in synthesizing amphetamines and methylphenidate derivatives .
  • Reactivity : The acetyl group increases electrophilicity compared to the methoxyphenyl group in 2-methoxyphenyl diphenylacetate .

Substituted Phenyl Acetates

Methyl 2-(2-Hydroxyphenyl)acetate
  • Structure : Methyl ester of 2-hydroxyphenylacetic acid.
  • Key Differences : Hydroxyl substituent instead of methoxy at the ortho position.
  • Properties : Higher polarity due to hydrogen bonding capacity, leading to increased water solubility. Used in pharmaceutical intermediates .
  • Reactivity : Susceptible to oxidation and etherification, unlike the more stable methoxy group in the target compound .
Ethyl 3-(2,4-Difluorophenoxy)-2-(4-Methoxyphenyl)acrylate
  • Structure: Ethyl ester with difluorophenoxy and 4-methoxyphenyl groups.
  • Key Differences : Fluorine substituents enhance lipophilicity and metabolic stability.
  • Properties : Lower melting point (~100–120°C) compared to diphenylacetate derivatives due to reduced aromatic stacking .
  • Applications : Antifungal and antibacterial agents, leveraging fluorine’s electronegativity .

Heterocyclic and Alkoxy-Modified Esters

HBK Series Piperazine Derivatives (e.g., HBK14–HBK19)
  • Structure: Piperazine derivatives with 2-methoxyphenyl and alkylphenoxy groups.
  • Properties : Demonstrated serotonin receptor (5-HT1A) antagonism, highlighting pharmacological utility absent in simple diphenylacetates .
Methyl 2-(5-Methoxy-2-sulfamoylphenyl)acetate
  • Structure : Sulfonamide and methoxy substituents on the phenyl ring.
  • Key Differences: Sulfamoyl group introduces hydrogen-bond donor/acceptor capabilities.
  • Applications : Versatile building block in agrochemicals and material science due to sulfonamide’s stability and reactivity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight Melting Point (°C) Solubility (Water) Key Functional Groups
This compound 348.4 (est.) Not reported Low (lipophilic) Methoxy, diphenylacetate
Diphenylglycolic acid 228.24 150–152 Moderate Hydroxyl, carboxylic acid
Methyl 2-(2-hydroxyphenyl)acetate 180.17 45–50 High Hydroxyl, ester
Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate 348.3 102–105 Low Fluoro, methoxy, acrylate

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